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Compound of Interest

Compound Name:
Ethyl 2-(benzylamino)-5-

bromonicotinate

Cat. No.: B1388417 Get Quote

This technical guide provides a comprehensive overview of the available and predicted

spectroscopic and physicochemical data for Ethyl 2-(benzylamino)-5-bromonicotinate. The

information is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis.

Physicochemical Properties
The fundamental physicochemical properties of Ethyl 2-(benzylamino)-5-bromonicotinate
are summarized in the table below. This data is essential for its handling, formulation, and

quality control.

Property Value Reference

Molecular Formula C₁₅H₁₅BrN₂O₂ --INVALID-LINK--

Molecular Weight 335.20 g/mol --INVALID-LINK--

Exact Mass 334.03169 Da --INVALID-LINK--

Monoisotopic Mass 334.03169 Da --INVALID-LINK--

Melting Point 69-71 °C --INVALID-LINK--

CAS Number 1186404-92-1 --INVALID-LINK--
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Spectroscopic Data
While experimental spectra for Ethyl 2-(benzylamino)-5-bromonicotinate are not widely

available in the public domain, this section provides predicted data based on its chemical

structure. These predictions are valuable for spectral interpretation and compound

identification.

The following table outlines the expected chemical shifts (δ) for the protons in Ethyl 2-
(benzylamino)-5-bromonicotinate. The spectrum would typically be recorded in a deuterated

solvent such as CDCl₃.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Aromatic (Pyridine

ring)
8.0 - 8.5 m 2H

Aromatic (Phenyl ring) 7.2 - 7.5 m 5H

NH 5.0 - 6.0 br s 1H

CH₂ (Benzyl) 4.6 - 4.8 d 2H

O-CH₂ (Ethyl) 4.2 - 4.4 q 2H

CH₃ (Ethyl) 1.2 - 1.4 t 3H

m = multiplet, br s = broad singlet, d = doublet, q = quartet, t = triplet

The anticipated chemical shifts for the carbon atoms in Ethyl 2-(benzylamino)-5-
bromonicotinate are presented below.
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Carbon Predicted Chemical Shift (ppm)

C=O (Ester) 165 - 175

Aromatic/Heteroaromatic 110 - 160

O-CH₂ (Ethyl) 60 - 70

CH₂ (Benzyl) 45 - 55

CH₃ (Ethyl) 10 - 20

For mass spectrometry, the key expected ion would be the molecular ion [M]⁺ or the protonated

molecule [M+H]⁺.

Ion Calculated m/z

[M]⁺ (for ⁷⁹Br) 334.032

[M]⁺ (for ⁸¹Br) 336.030

[M+H]⁺ (for ⁷⁹Br) 335.039

[M+H]⁺ (for ⁸¹Br) 337.037

The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 intensity ratio.

The expected vibrational frequencies for the key functional groups in Ethyl 2-(benzylamino)-5-
bromonicotinate are listed below.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Ester) 1700 - 1730 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong

C-N Stretch 1200 - 1350 Medium

C-O Stretch (Ester) 1100 - 1300 Strong

C-Br Stretch 500 - 600 Medium

Experimental Protocols
The following sections detail generalized protocols for the synthesis and spectroscopic analysis

of compounds such as Ethyl 2-(benzylamino)-5-bromonicotinate.

A plausible synthetic route to Ethyl 2-(benzylamino)-5-bromonicotinate is via a nucleophilic

aromatic substitution (SNAr) reaction.

Reaction: Ethyl 2-chloro-5-bromonicotinate with benzylamine in the presence of a non-

nucleophilic base.

Procedure:

To a solution of ethyl 2-chloro-5-bromonicotinate (1.0 eq) in an aprotic solvent such as N,N-

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add benzylamine (1.1 eq) and a

base like diisopropylethylamine (DIPEA) (1.5 eq).

Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous mixture with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Ethyl 2-
(benzylamino)-5-bromonicotinate.

¹H and ¹³C NMR Spectroscopy:

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in an NMR tube.

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[1]

Process the raw data (Fourier transformation, phase correction, and baseline correction) to

obtain the final spectrum.

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS)

internal standard.

Mass Spectrometry (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like

methanol or acetonitrile.

Further, dilute a small aliquot of this solution with the mobile phase to a final concentration of

about 1-10 µg/mL.

Introduce the sample into the ESI source of the mass spectrometer via direct infusion or

through a liquid chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution

mass spectrometry (HRMS) can be used for exact mass determination.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal of the IR

spectrometer.

Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of Ethyl 2-
(benzylamino)-5-bromonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1388417#ethyl-2-benzylamino-5-
bromonicotinate-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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